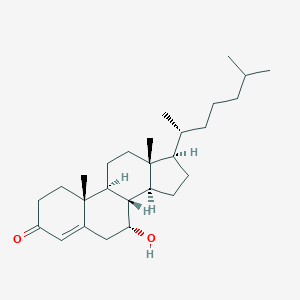

7alpha-Hydroxy-4-cholesten-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIZWEJGGCZDOL-RQDYSCIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191938 | |

| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7a-Hydroxy-cholestene-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3862-25-7 | |

| Record name | 7α-Hydroxy-4-cholesten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7a-Hydroxy-cholestene-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

physiological role of 7alpha-Hydroxy-4-cholesten-3-one in bile acid metabolism

An In-Depth Technical Guide on the Physiological Role of 7α-Hydroxy-4-cholesten-3-one in Bile Acid Metabolism

Introduction

7α-Hydroxy-4-cholesten-3-one, commonly abbreviated as C4, is a pivotal steroid intermediate in the classical (or neutral) pathway of bile acid biosynthesis.[1][2] Synthesized in the liver from cholesterol, C4 stands at a critical juncture, dictating the subsequent formation of the two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[3][4] Its concentration in peripheral blood serves as a direct and reliable surrogate marker for the rate-limiting step of bile acid synthesis, making it an invaluable biomarker in clinical diagnostics and pharmaceutical research.[5][6] This guide provides a comprehensive technical overview of the synthesis, metabolism, and regulation of C4, its role as a biomarker, and the methodologies used for its quantification.

Synthesis and Metabolism of 7α-Hydroxy-4-cholesten-3-one

The formation of C4 is the result of the first two enzymatic steps in the classical bile acid synthesis pathway, which occurs exclusively in the endoplasmic reticulum of hepatocytes.[3]

-

Step 1: 7α-Hydroxylation of Cholesterol The pathway is initiated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1) , a member of the cytochrome P450 family.[3][5] This enzyme catalyzes the introduction of a hydroxyl group at the 7α position of the cholesterol molecule, forming 7α-hydroxycholesterol. This reaction is the primary rate-limiting and major regulatory step in bile acid synthesis.[3][7]

-

Step 2: Oxidation to C4 The newly formed 7α-hydroxycholesterol is then metabolized by 3β-hydroxy-Δ⁵-C27-steroid dehydrogenase (HSD3B7) .[4][8] This enzyme converts the 3β-hydroxyl group to a 3-keto group and isomerizes the double bond from Δ⁵ to Δ⁴, yielding 7α-Hydroxy-4-cholesten-3-one (C4).[4]

Once synthesized, C4 is the common precursor for both primary bile acids.[3] The metabolic fate of C4 is determined by the activity of sterol 12α-hydroxylase (CYP8B1).[3][4]

-

Pathway to Cholic Acid (CA): If Sterol 12α-hydroxylase (CYP8B1) is active, it hydroxylates C4 at the 12α position, forming 7α,12α-dihydroxycholest-4-en-3-one. This intermediate is then further processed through several steps to become cholic acid, a tri-hydroxy bile acid.[1][3]

-

Pathway to Chenodeoxycholic Acid (CDCA): In the absence of 12α-hydroxylation, C4 is converted through a series of reactions catalyzed by enzymes including Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) and 3α-hydroxysteroid dehydrogenase (AKR1C4) to ultimately form chenodeoxycholic acid, a di-hydroxy bile acid.[1][8]

Regulation of C4 Synthesis via Feedback Mechanisms

The synthesis of bile acids, and therefore C4, is tightly regulated by a sophisticated negative feedback system involving the enterohepatic circulation of bile acids and the nuclear farnesoid X receptor (FXR).[4][9]

-

Enterohepatic Circulation: After secretion into the intestine, over 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein.[10][11] These returning bile acids signal the liver to downregulate synthesis.

-

FXR Signaling: Bile acids are the natural ligands for FXR.[4][9] Activation of FXR is the central mechanism for the feedback inhibition of CYP7A1, the enzyme controlling C4 production. This occurs through two primary pathways:

-

Intestinal FXR-FGF19 Pathway: In the enterocytes of the ileum, reabsorbed bile acids activate FXR, which induces the transcription and secretion of Fibroblast Growth Factor 19 (FGF19) . FGF19 enters the portal circulation, travels to the liver, and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding event triggers a signaling cascade that strongly represses the transcription of the CYP7A1 gene.[4][9][12]

-

Hepatic FXR-SHP Pathway: Bile acids returning to the liver also activate FXR within hepatocytes. This induces the expression of the Small Heterodimer Partner (SHP) , another nuclear receptor. SHP, in turn, inhibits the activity of transcription factors like Liver Receptor Homolog-1 (LRH-1), which are essential for CYP7A1 gene expression.[4][9]

-

When the return of bile acids to the liver is diminished, as in bile acid malabsorption, this feedback inhibition is reduced, leading to upregulation of CYP7A1, increased C4 production, and elevated serum C4 levels.[1][13]

C4 as a Clinical Biomarker

The direct link between serum C4 levels and hepatic CYP7A1 activity makes C4 a powerful clinical biomarker for the rate of bile acid synthesis.[5][6][14] Its primary clinical application is in the diagnosis of Bile Acid Malabsorption (BAM), a condition often underlying chronic diarrhea.[13][15]

In BAM, impaired ileal reabsorption leads to a depleted returning pool of bile acids.[13] This relieves the FXR-mediated negative feedback, causing the liver to upregulate CYP7A1 activity to compensate for the fecal loss of bile acids. Consequently, C4 synthesis and its serum concentrations increase significantly.[1][13] Measuring serum C4 offers a convenient and minimally invasive alternative to older methods like the 75SeHCAT retention test.[16][17]

Quantitative Data

The concentration of C4 in serum or plasma provides quantitative insight into the rate of bile acid synthesis.

| Parameter | Value | Condition/Population | Source |

| Normal Range | 2.5 - 63.2 ng/mL | Healthy Adults (>18 years) | [11] |

| 6 - 60.7 ng/mL | Healthy Controls (5th-95th percentile) | [16] | |

| Median: 12 ng/mL (Range: 3-40 ng/mL) | Healthy Subjects | [18] | |

| Elevated Levels | 188 ng/mL (Range: 54-477 ng/mL) | Cholestyramine Treatment | [18] |

| 397 ng/mL (Range: 128-750 ng/mL) | Ileal Resection | [18] | |

| Depressed Levels | < 1.5 ng/mL (Range: <0.9-3 ng/mL) | Extrahepatic Cholestasis | [18] |

| < 1.5 ng/mL (Range: <0.9-38 ng/mL) | Liver Cirrhosis | [18] | |

| Diagnostic Cutoffs for BAD | ≥ 17.6 ng/mL | Sensitivity: 83%, Specificity: 53% | [10][11] |

| > 52.5 ng/mL | Sensitivity: 40%, Specificity: 85% | [10][11] |

Experimental Protocols for C4 Quantification

The gold standard for C4 measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[16][19]

Sample Collection and Handling

-

Patient Preparation: A fasting morning sample is required, preferably after a 12-hour fast, to account for diurnal variations in bile acid synthesis.[11] Patients should discontinue bile acid sequestrants for at least 24 hours and statins for 5 days prior to collection.[11]

-

Specimen Type: Serum is the preferred specimen, collected in a serum gel or red top tube.[11]

-

Processing: Blood should be centrifuged, and the serum aliquoted into a plastic vial.[11]

-

Storage and Stability: Serum specimens should be frozen for long-term storage (stable for 90 days). They are stable for up to 72 hours when refrigerated and 24 hours at ambient temperature.[11]

LC-MS/MS Analytical Method

While specific parameters vary between laboratories, a general workflow adapted from published methods is as follows:[16][19][20]

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., Deuterium-labeled 7αC4, D7-7αC4) is added to the serum sample (e.g., 250 µL).[20] This accounts for variations during sample preparation and analysis.

-

Protein Precipitation: A protein precipitating agent, typically ice-cold acetonitrile (B52724) (e.g., 750 µL), is added to the serum.[20] The sample is vortexed vigorously to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: The mixture is centrifuged at high speed (e.g., 3000g for 10 minutes) to pellet the precipitated proteins.[20]

-

Supernatant Transfer: The clear supernatant, containing C4 and the internal standard, is carefully transferred to a clean vial for analysis.[20]

-

Liquid Chromatography (LC): The extract is injected into an HPLC or UHPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18 column).[19][21] A mobile phase gradient is used to elute the analytes.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for both native C4 and its labeled internal standard.

References

- 1. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]

- 2. metabolon.com [metabolon.com]

- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The plasma level of 7 alpha-hydroxy-4-cholesten-3-one reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 9. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mayocliniclabs.com [mayocliniclabs.com]

- 11. mayocliniclabs.com [mayocliniclabs.com]

- 12. The Farnesoid X Receptor: Good for BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labcorp.com [labcorp.com]

- 14. Serum concentrations of this compound reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gut.bmj.com [gut.bmj.com]

- 18. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. celerion.com [celerion.com]

Diurnal Variation of Serum 7α-Hydroxy-4-cholesten-3-one: A Technical Guide for Researchers

An In-depth Examination of the Rhythmic Nature of a Key Bile Acid Synthesis Biomarker

Introduction

Serum 7α-hydroxy-4-cholesten-3-one (C4) is a critical intermediate in the classical bile acid synthesis pathway, directly reflecting the activity of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1][2] Its concentration in the bloodstream is not static; rather, it exhibits a pronounced diurnal variation.[3][4] This rhythmic fluctuation is of significant interest to researchers in fields ranging from hepatology and gastroenterology to drug development, as it provides a dynamic window into hepatic cholesterol homeostasis and the regulation of bile acid production. This technical guide provides a comprehensive overview of the diurnal variation of serum C4 levels, detailing experimental protocols for its measurement, presenting quantitative data from key studies, and illustrating the underlying physiological pathways.

The Physiology of C4 Diurnal Variation

The diurnal rhythm of serum C4 is intrinsically linked to the regulation of bile acid synthesis. The liver's production of bile acids from cholesterol is a tightly controlled process, and CYP7A1 is the primary regulatory point. The activity of this enzyme, and consequently the levels of C4, are influenced by a complex interplay of hormones and feedback mechanisms. Studies in healthy humans have revealed that bile acid synthesis has a diurnal rhythm with two peaks during the daytime, which is in stark contrast to the nocturnal peak of cholesterol synthesis.[4][5]

Key Regulatory Signaling Pathway

The regulation of CYP7A1 and, by extension, C4 levels involves a sophisticated signaling cascade. A simplified representation of this pathway is provided below.

Quantitative Analysis of C4 Diurnal Variation

Multiple studies have quantified the diurnal fluctuations of serum C4 in healthy individuals and under various physiological and pharmacological conditions. The data consistently show a pattern of daytime peaks and nighttime troughs.

Table 1: Diurnal Variation of Serum C4 in Healthy Individuals

| Study | Peak Timing | Trough Timing | Magnitude of Variation |

| Gälman et al. (2005)[4][5] | Two distinct peaks at 1:00 PM and 9:00 PM | Nighttime, returning to baseline in the morning | 2- to 4-fold increase from baseline |

| Kovář et al. (2010)[3] | Peak around 1:00 PM in most subjects | Not specified | Pronounced diurnal variation |

Table 2: Influence of Pharmacological Agents on Serum C4 Diurnal Rhythm

| Agent | Mechanism of Action | Effect on C4 Levels | Reference |

| Cholestyramine | Bile acid sequestrant, interrupts enterohepatic circulation | 5-fold increase in the area under the curve (AUC) of C4 concentration | [3] |

| Chenodeoxycholic Acid (CDCA) | Exogenous bile acid, enhances negative feedback on CYP7A1 | 3-fold decrease in the AUC of C4 concentration | [3] |

Experimental Protocols for Measuring C4 Diurnal Variation

Accurate assessment of the diurnal rhythm of serum C4 requires meticulous attention to experimental design, sample collection, and analytical methodology.

Subject Preparation and Sample Collection

To minimize confounding variables, studies often employ a standardized protocol for participants.

-

Dietary Control: Subjects are typically provided with standardized meals, often low in fat and sugar, at fixed times throughout the study period.[6]

-

Controlled Environment: Participants are often housed in a clinical research facility for the duration of the sample collection to regulate activity levels and sleep-wake cycles.[6]

-

Blood Sampling: Venous blood samples are collected at regular intervals, for example, every 90 minutes or every 3 hours, over a 24-hour period.[3][6] Serum is then separated and stored, typically at -80°C, until analysis.

The following diagram illustrates a typical experimental workflow for a diurnal C4 study.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for quantifying serum C4.

-

Sample Preparation:

-

Protein Precipitation: A common initial step involves the addition of a solvent like acetonitrile (B52724) to the serum sample to precipitate proteins.[7]

-

Internal Standard: A deuterated internal standard (e.g., d7-7αC4) is added to the sample prior to extraction to ensure accurate quantification.[7]

-

Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed to remove interfering substances.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A C18 reverse-phase column is typically used to separate C4 from other components of the sample matrix.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography column is introduced into a tandem mass spectrometer.

-

The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of both C4 and its deuterated internal standard, allowing for highly sensitive and specific quantification.

-

Conclusion

The diurnal variation of serum 7α-hydroxy-4-cholesten-3-one is a well-established phenomenon that provides a valuable, non-invasive tool for assessing the dynamic regulation of bile acid synthesis. Understanding this rhythm is crucial for the design and interpretation of clinical studies and for the development of therapeutic agents that target pathways involved in cholesterol and bile acid metabolism. The standardized protocols and advanced analytical techniques outlined in this guide provide a framework for researchers to accurately and reliably investigate the intricate chronobiology of this important biomarker.

References

- 1. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of diurnal variation of cholesterol 7alpha-hydroxylase (CYP7A1) activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile acid synthesis in humans has a rapid diurnal variation that is asynchronous with cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diurnal Variation of Markers for Cholesterol Synthesis, Cholesterol Absorption, and Bile Acid Synthesis: A Systematic Review and the Bispebjerg Study of Diurnal Variations [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

7α-Hydroxy-4-cholesten-3-one (C4): An In-Depth Technical Guide to its Role as a Biomarker for Bile Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7α-hydroxy-4-cholesten-3-one (C4), a stable intermediate in the classical bile acid synthesis pathway, has emerged as a reliable and convenient serum biomarker for the rate of bile acid production. Its levels in circulation directly reflect the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this critical metabolic process. This guide provides a comprehensive overview of C4, including its biochemical significance, analytical methodologies for its quantification, its correlation with gold-standard measurements of bile acid synthesis, and its applications in clinical research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its implementation in a research setting.

Introduction: The Significance of Bile Acid Synthesis and the Role of C4

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. Beyond their function in digestion, bile acids act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. The classical, or neutral, pathway of bile acid synthesis is initiated by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol. This step is the primary regulatory point and rate-limiting step in bile acid synthesis. 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one (C4) by 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase. C4 is a stable intermediate that is subsequently converted to the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][2][3]

The concentration of C4 in serum has been shown to strongly correlate with the activity of CYP7A1 and the overall rate of bile acid synthesis.[4][5] This makes serum C4 a valuable and minimally invasive biomarker for assessing the rate of bile acid production, offering a significant advantage over the technically demanding and cumbersome "gold standard" method of measuring 48-hour fecal bile acid excretion.[6][7]

Biochemical Pathway of Bile Acid Synthesis

The classical pathway of bile acid synthesis, highlighting the position of C4, is depicted below. The synthesis is tightly regulated by a negative feedback mechanism involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19).[3][6]

Quantitative Data: C4 Levels in Health and Disease

The concentration of serum C4 varies depending on the rate of bile acid synthesis, which can be influenced by physiological conditions and various pathologies. The following tables summarize quantitative data from the literature.

Table 1: Serum C4 Concentrations in Different Populations

| Population | Mean/Median C4 Concentration (ng/mL) | Range (ng/mL) | Reference |

| Healthy Subjects | 23.5 ± 23.1 (SD) | 3 - 40 | [6][8] |

| Healthy Subjects (fasting, morning) | 2.5 - 63.2 | [9] | |

| Patients with Gallstones | - | - | [4] |

| Patients with Chronic Cholestatic Liver Disease | - | - | [4] |

| Patients with Bile Acid Diarrhea (BAD) | >52.5 (suggestive) | - | [7] |

| Patients with Crohn's Disease and Ileal Resection | Significantly increased | - | [10] |

| Patients Treated with Cholestyramine | 188 | 54 - 477 | [8] |

| Patients with Ileal Resection | 397 | 128 - 750 | [8] |

| Patients with Extrahepatic Cholestasis | <1.5 | <0.9 - 3 | [8] |

| Patients with Liver Cirrhosis | <1.5 | <0.9 - 38 | [8] |

Table 2: Correlation of Serum C4 with Bile Acid Synthesis (Fecal Bile Acid Excretion)

| Parameter | Correlation Coefficient (r) | p-value | Patient Population | Reference |

| Total Primary Bile Acid Synthesis | 0.83 | < 0.001 | Gallstone patients | [4] |

| Total Primary Bile Acid Synthesis | 0.87 | < 0.001 | Gallstone and cholestatic liver disease patients | [4] |

| Cholic Acid Synthesis | 0.59 | 0.02 | Gallstone patients | [4] |

| Chenodeoxycholic Acid Synthesis | 0.75 | 0.001 | Gallstone patients | [4] |

| Cholesterol 7α-hydroxylase activity | 0.84 | < 0.0001 | - | [11] |

| Cholesterol 7α-hydroxylase activity | 0.90 | < 0.00001 | Gallstone patients | [5] |

Table 3: Diagnostic Performance of Serum C4 for Bile Acid Diarrhea (BAD)

| C4 Cut-off (ng/mL) | Sensitivity (%) | Specificity (%) | Patient Population | Reference |

| >52.1 | - | 83 | IBS-D and Functional Diarrhea | [6] |

| >47.1 | - | - | IBS-D | [12] |

| >48.3 | 90.9 | 84.4 | Crohn's Disease | [10] |

| >52.5 | 40 | 85 | IBS-D | [9] |

| >17.6 | 83 | 53 | IBS-D | [9] |

Experimental Protocols

Accurate quantification of serum C4 is crucial for its utility as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical method due to its high sensitivity and specificity.

Workflow for C4 Analysis

The general workflow for the analysis of serum C4 using LC-MS/MS is outlined below.

Detailed LC-MS/MS Protocol for Serum C4 Quantification

This protocol is a composite based on several published methods.[13][14][15][16] Researchers should validate the method in their own laboratory.

4.2.1. Materials and Reagents

-

7α-hydroxy-4-cholesten-3-one (C4) analytical standard

-

7α-hydroxy-4-cholesten-3-one-d7 (C4-d7) internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Human serum (for calibration standards and quality controls, can be surrogate matrix)[14]

-

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis PRiME HLB)[13] or liquid-liquid extraction solvents.

4.2.2. Sample Preparation

-

Thaw Samples: Thaw serum samples, calibration standards, and quality controls on ice.

-

Aliquoting: Aliquot 100 µL of serum into a microcentrifuge tube.

-

Internal Standard Addition: Add a specific amount of C4-d7 internal standard solution to each sample.[15]

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 2% formic acid to each tube.[14] Vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Solid Phase Extraction (SPE) (Optional but recommended for cleaner samples):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak organic solvent solution to remove interferences.

-

Elute C4 and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).[13]

-

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

4.2.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm).[13]

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

-

Gradient Elution: A suitable gradient to separate C4 from other matrix components.

-

Flow Rate: 0.4 mL/min.[13]

-

Column Temperature: 40°C.[13]

-

Injection Volume: 10 µL.[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[13]

-

Multiple Reaction Monitoring (MRM) Transitions:

4.2.4. Data Analysis

-

Integrate the peak areas for C4 and C4-d7.

-

Calculate the peak area ratio of C4 to C4-d7.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of C4 in the unknown samples from the calibration curve.

Gold Standard Method: 48-Hour Fecal Bile Acid Excretion

While serum C4 is a convenient surrogate, the gold standard for measuring bile acid synthesis is the quantification of bile acids excreted in a 48-hour stool collection.

4.3.1. Principle This method assumes that in a steady state, the daily fecal excretion of bile acids is equal to the daily hepatic synthesis.

4.3.2. Protocol Outline

-

Dietary Control: Patients are typically placed on a controlled diet with a defined fat intake for a few days prior to and during the collection period.

-

Stool Collection: All stool passed over a 48-hour period is collected.

-

Homogenization: The entire 48-hour stool collection is weighed and homogenized.

-

Aliquoting and Storage: Aliquots of the homogenate are taken for analysis and stored frozen.

-

Extraction of Bile Acids: Bile acids are extracted from the fecal homogenate using a solvent system (e.g., ethanol).

-

Quantification: The total amount of bile acids in the extract is determined using an enzymatic assay or by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

-

Calculation: The total fecal bile acid excretion over 48 hours is calculated and expressed as µmol/48h or mg/48h. A common cutoff for increased fecal bile acids is >2337 µmol/48h.[7][17]

Applications in Research and Drug Development

The measurement of serum C4 has numerous applications in both clinical research and the pharmaceutical industry.

Clinical Research

-

Diagnosis of Bile Acid Diarrhea (BAD): Elevated serum C4 is a key indicator of BAD, a common cause of chronic diarrhea.[10][18][19] It can help differentiate BAD from other causes of diarrhea, such as irritable bowel syndrome with diarrhea (IBS-D).[6][17]

-

Investigating Pathophysiology: C4 measurement can be used to study the role of bile acid malabsorption in various gastrointestinal and liver diseases, including Crohn's disease, celiac disease, and non-alcoholic steatohepatitis (NASH).[10][13]

-

Monitoring Disease Progression: In certain cholestatic liver diseases, changes in C4 levels may reflect alterations in liver function and disease progression.[20]

Drug Development

-

Pharmacodynamic Biomarker: C4 is a valuable pharmacodynamic biomarker for drugs that target bile acid synthesis or signaling pathways. For example, in the development of FXR agonists, a decrease in serum C4 provides evidence of target engagement and pharmacological activity.[3][21]

-

Patient Stratification: In clinical trials, baseline C4 levels can be used to stratify patients and identify those who are most likely to respond to a particular therapy.[22]

-

Dose-Response Assessment: Measuring changes in C4 levels at different dose levels can help in determining the optimal dose of a new drug.[22]

-

Safety Assessment: Unintended changes in C4 levels can indicate off-target effects of a drug on bile acid metabolism.

The logical relationship for the use of C4 in drug development is illustrated below.

Conclusion

7α-hydroxy-4-cholesten-3-one has been robustly validated as a convenient and reliable serum biomarker for the rate of bile acid synthesis. Its strong correlation with the activity of the rate-limiting enzyme CYP7A1 and with the gold-standard fecal bile acid excretion method makes it an invaluable tool for researchers, scientists, and drug development professionals. The use of sensitive and specific LC-MS/MS methods for its quantification allows for its application in a wide range of clinical and research settings, from diagnosing bile acid diarrhea to assessing the pharmacodynamic effects of novel therapeutics. As our understanding of the complex roles of bile acids in health and disease continues to grow, the importance of C4 as a key biomarker is set to increase.

References

- 1. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metabolon.com [metabolon.com]

- 4. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The plasma level of 7 alpha-hydroxy-4-cholesten-3-one reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Performance Characteristics of Serum C4 and FGF19 Measurements to Exclude the Diagnosis of Bile Acid Diarrhoea in IBS-Diarrhoea and Functional Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined Fasting Serum C4 and Primary Bile Acids from a Single Stool Sample Diagnose Bile Acid Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayocliniclabs.com [mayocliniclabs.com]

- 10. Serum Concentrations of 7α-hydroxy-4-cholesten-3-one Are Associated With Bile Acid Diarrhea in Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of 7 alpha-hydroxy-4-cholesten-3-one level in plasma using isotope-dilution mass spectrometry and monitoring its circadian rhythm in human as an index of bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. celerion.com [celerion.com]

- 14. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

- 17. Effect of Increased Bile Acid Synthesis or Fecal Excretion in Irritable Bowel Syndrome-Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 7AC4, Bile Acid Synthesis, Serum - Mayo Clinic Laboratories | Gastroenterology Catalog [gi.testcatalog.org]

- 19. labcorp.com [labcorp.com]

- 20. Suppression of bile acid synthesis as a tipping point in the disease course of primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. metabolon.com [metabolon.com]

- 22. Use of Biomarkers in Drug Development for Regulatory Purposes - PMC [pmc.ncbi.nlm.nih.gov]

7α-Hydroxy-4-cholesten-3-one: From Discovery to a Key Biomarker in Bile Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7α-hydroxy-4-cholesten-3-one (C4) is a pivotal intermediate in the classical pathway of bile acid synthesis, directly reflecting the activity of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1][2] Its measurement in serum has emerged as a crucial, non-invasive biomarker for assessing the rate of bile acid production. This technical guide provides a comprehensive overview of the discovery and historical background of C4, detailed experimental protocols for its quantification, and a summary of its quantitative levels in health and disease. Furthermore, it visually elucidates the biochemical pathways and experimental workflows through detailed diagrams, offering a valuable resource for professionals in gastroenterology, hepatology, and drug development.

Discovery and Historical Background

The journey to understanding the significance of 7α-hydroxy-4-cholesten-3-one is intrinsically linked to the elucidation of the bile acid synthesis pathway. Early research focused on identifying the cascade of enzymatic reactions that convert cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid.

In 1973, Hanson, Klein, and Williams provided strong evidence for C4 as a natural intermediate in human bile acid synthesis.[3] They administered radiolabeled C4 to patients with bile fistulas and observed its efficient conversion to cholic and chenodeoxycholic acids, demonstrating its direct role as a precursor.[3]

Subsequent research in the late 1980s began to highlight the clinical utility of measuring C4 levels. A significant breakthrough came in 1988 when Axelson, Aly, and Sjövall developed a method for analyzing C4 in plasma and demonstrated a strong positive correlation between its concentration and the rate of bile acid synthesis.[4] This foundational work established C4 as a reliable surrogate marker for the activity of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[1][5]

Further studies in the 1990s solidified the role of serum C4 as a diagnostic tool for bile acid malabsorption (BAM).[6] Elevated serum C4 levels were shown to correlate with increased bile acid synthesis, a compensatory mechanism for excessive fecal bile acid loss.[5] This discovery provided a much-needed, minimally invasive alternative to the then-standard but cumbersome and radiation-involving SeHCAT test for diagnosing BAM.

Biochemical Significance and Signaling Pathway

7α-hydroxy-4-cholesten-3-one is a key intermediate in the "classic" or "neutral" pathway of bile acid synthesis, which accounts for the majority of bile acid production in humans. This pathway is initiated in the liver and is tightly regulated to maintain cholesterol homeostasis.

The synthesis begins with the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), located in the endoplasmic reticulum.[5] This initial step is the primary rate-limiting and regulated step in the entire pathway. The product of this reaction, 7α-hydroxycholesterol, is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid oxidoreductase.[7]

From this point, the pathway bifurcates to produce the two primary bile acids. The conversion to cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1), while the pathway leading to chenodeoxycholic acid proceeds without this step.[5] The serum concentration of C4 directly reflects the flux through the initial part of this pathway, making it an excellent surrogate for CYP7A1 activity.

Quantitative Data

The concentration of 7α-hydroxy-4-cholesten-3-one in serum is a valuable indicator of bile acid synthesis rates. The tables below summarize typical C4 concentrations in healthy individuals and in patients with conditions associated with altered bile acid metabolism. It is important to note that C4 levels exhibit a diurnal rhythm, with higher levels typically observed in the morning.[5] Therefore, fasting morning samples are recommended for analysis.[8]

Table 1: Serum 7α-hydroxy-4-cholesten-3-one Concentrations in Healthy Adults

| Population | Sample Size | C4 Concentration (ng/mL) | Reference |

| Healthy Volunteers | 111 | 6.0 - 60.7 (5th-95th percentile) | [9] |

| Healthy Adults (≥18 years) | N/A | 2.5 - 63.2 | [10] |

| Healthy Subjects | N/A | 1.8 - 57.0 | [11] |

| Normal Subjects | 106 | 6.0 - 48.0 | [6] |

| Healthy Subjects | N/A | Median: 12.0 (Range: 3-40) | [4] |

Table 2: Serum 7α-hydroxy-4-cholesten-3-one Concentrations in Disease States

| Condition | C4 Concentration (ng/mL) | Key Findings | Reference |

| Bile Acid Diarrhea (BAD) | > 17.6 | 83% sensitivity, 53% specificity for BAD | [10] |

| Bile Acid Diarrhea (BAD) | > 52.5 | 40% sensitivity, 85% specificity for BAD | [10] |

| Bile Acid Diarrhea (BAD) | > 48.0 | High positive predictive value (82%) for BAD | [11] |

| Ileal Resection | 397 (Median) | Significantly elevated levels indicating high bile acid synthesis | [4] |

| Cholestyramine Treatment | 188 (Median) | Elevated levels due to sequestration of bile acids | [4] |

| Liver Cirrhosis | < 1.5 (Median) | Lower levels associated with reduced bile acid production | [4] |

| Extrahepatic Cholestasis | < 1.5 (Median) | Lower levels associated with impaired bile flow | [4] |

Experimental Protocols

The quantification of 7α-hydroxy-4-cholesten-3-one in serum is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections provide a detailed methodology for a typical LC-MS/MS assay and an overview of a chemical synthesis route.

Quantification of Serum 7α-hydroxy-4-cholesten-3-one by LC-MS/MS

This protocol is a composite based on methodologies described in the literature.[9][12][13][14][15]

4.1.1 Materials and Reagents

-

7α-hydroxy-4-cholesten-3-one analytical standard

-

Deuterium-labeled 7α-hydroxy-4-cholesten-3-one (e.g., d7-C4) as an internal standard

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Ammonium (B1175870) sulfate

-

Human serum (for calibration standards and quality controls)

4.1.2 Sample Preparation

-

Aliquoting: To 200 µL of serum, standards, or quality controls in a microcentrifuge tube, add 50 µL of the d7-C4 internal standard working solution.

-

Protein Precipitation: Add 700 µL of HPLC-grade water, followed by 2 mL of acetonitrile and 1 mL of saturated ammonium sulfate.

-

Vortexing and Centrifugation: Vortex the samples for 30 seconds to ensure thorough mixing and precipitation of proteins and lipids. Centrifuge at 3000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.1.3 Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A reverse-phase C18 column (e.g., Phenomenex MAX-RP, 150 x 2.0 mm, 4 µm).

-

Mobile Phase: A linear gradient of methanol in water. For example, a gradient from 95% to 100% methanol.

-

Flow Rate: 200 µL/minute.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

4.1.4 Tandem Mass Spectrometry

-

Mass Spectrometer: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Monitoring Mode: Multiple-reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both C4 and the d7-C4 internal standard.

-

Data Analysis: Quantify C4 concentration by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.

Chemical Synthesis of 7α-hydroxy-4-cholesten-3-one

Several methods for the chemical synthesis of 7α-hydroxy-4-cholesten-3-one have been reported.[1][7][16] One convenient approach involves the enzymatic oxidation of 3β,7α-cholest-5-ene-3,7-diol.[7]

4.2.1 Overview of a Synthetic Route

-

Starting Material: The synthesis can begin with the reduction of 3β-(benzoyloxy)-cholest-5-en-7-one to yield a mixture of 7α- and 7β-hydroxy diastereomers, which are then separated.

-

Hydrolysis: The 7α-hydroxy diastereomer is hydrolyzed to produce 3β,7α-cholest-5-ene-3,7-diol.

-

Enzymatic Oxidation: The diol is then treated with cholesterol oxidase in the presence of catalase. The cholesterol oxidase selectively oxidizes the 3β-hydroxyl group and isomerizes the double bond to yield 7α-hydroxy-4-cholesten-3-one. The use of hydroxypropyl-β-cyclodextrin can facilitate this enzymatic conversion, leading to higher yields.[7]

-

Purification: The final product is purified by extraction and column chromatography.

Conclusion

7α-hydroxy-4-cholesten-3-one has transitioned from a mere biochemical intermediate to a clinically valuable biomarker. Its discovery and the subsequent development of robust analytical methods for its quantification have significantly advanced our understanding and diagnosis of disorders related to bile acid metabolism. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important molecule, from its historical context to practical experimental considerations. The continued application and refinement of C4 measurement will undoubtedly play a crucial role in the future of gastroenterological and hepatological research and clinical practice.

References

- 1. An efficient synthesis of 7α,12α-dihydroxy-4-cholesten-3-one and its biological precursor 7α-hydroxy-4-cholesten-3-one: Key intermediates in bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Bile acid formation in man: metabolism of 7 -hydroxy-4-cholesten-3-one in bile fistula patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]

- 6. Bile acid malabsorption as a cause of chronic diarrhea: diagnostic value of 7alpha-hydroxy-4-cholesten-3-one in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labcorp.com [labcorp.com]

- 9. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mayocliniclabs.com [mayocliniclabs.com]

- 11. labcorp.com [labcorp.com]

- 12. academic.oup.com [academic.oup.com]

- 13. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. celerion.com [celerion.com]

- 15. Novel LC-MS/MS method for assay of this compound in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

7α-Hydroxy-4-cholesten-3-one: A Key Intermediate in Bile Acid Synthesis Across Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7α-hydroxy-4-cholesten-3-one (7α-C4) is a crucial intermediate in the classical pathway of bile acid synthesis, which is the primary route for cholesterol catabolism. The formation of 7α-C4 from 7α-hydroxycholesterol is a key step catalyzed by the enzyme 3β-hydroxy-Δ⁵-C₂₇-steroid dehydrogenase. The serum concentration of 7α-C4 is a well-established biomarker for the in vivo activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway.[1] Consequently, measuring 7α-C4 levels provides a valuable, minimally invasive method to assess the rate of bile acid synthesis in various physiological and pathological states.[1][2] This technical guide provides a comprehensive overview of 7α-C4 across different biological species, including quantitative data, detailed experimental protocols for its measurement, and visualization of the pertinent biochemical pathways.

Quantitative Data Presentation

The concentration of 7α-C4 varies across different biological species and tissues. The following tables summarize the reported quantitative data for 7α-C4 in plasma/serum and brain tissue from various studies.

Table 1: Concentration of 7α-Hydroxy-4-cholesten-3-one in Plasma/Serum

| Species | Tissue/Fluid | Concentration Range (ng/mL) | Mean ± SD (ng/mL) | Analytical Method | Reference |

| Human (Healthy) | Plasma | 3 - 40 | 12 (median) | HPLC-UV | [3] |

| Human (Healthy) | Serum | 6 - 60.7 (5th-95th percentile) | - | HPLC-MS/MS | [4] |

| Human (IBS-D) | Serum | - | Higher than controls | HPLC-MS/MS | [4] |

| Human (Ileal Resection) | Plasma | 128 - 750 | 397 | HPLC-UV | [3] |

| Rat | Plasma | - | 53.0 ± 16.5 | LC-MS/MS | [5] |

| Monkey | Plasma | - | 6.8 ± 5.6 | LC-MS/MS | [5] |

| Mouse (WT) | Plasma | ~10 - 20 | - | Not Specified | [6] |

| Mouse (Cyp27a1-/-) | Plasma | ~400 - 1000 | - | Not Specified | [6] |

Table 2: Concentration of 7α-Hydroxy-4-cholesten-3-one in Brain Tissue

| Species | Tissue | Concentration Range (ng/g) | Mean ± SD (ng/g) | Analytical Method | Reference |

| Mouse (WT) | Brain | ~0.2 - 0.4 | - | Not Specified | [6] |

| Mouse (Cyp27a1-/-) | Brain | ~0.1 - 0.2 | - | Not Specified | [6] |

Signaling Pathways

7α-C4 is a central molecule in the classical (or neutral) pathway of bile acid synthesis, which begins with the conversion of cholesterol to 7α-hydroxycholesterol by CYP7A1 in the endoplasmic reticulum of hepatocytes.[7] This is the primary regulatory point of the pathway. 7α-hydroxycholesterol is then converted to 7α-C4. From here, the pathway bifurcates to produce the two primary bile acids, cholic acid and chenodeoxycholic acid, through a series of enzymatic reactions. The synthesis of cholic acid requires the action of sterol 12α-hydroxylase (CYP8B1).[7]

Experimental Protocols

Quantification of 7α-C4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized representation based on several published methods.[5][8]

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of serum or plasma, add an internal standard (e.g., deuterated 7α-C4).

-

Add 300 µL of acetonitrile (B52724) containing 2% formic acid to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation

-

UHPLC System: A high-performance liquid chromatography system capable of high pressures.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Detection

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for 7α-C4 (e.g., m/z 401.3 → 383.3) and the internal standard.

CYP7A1 Enzymatic Activity Assay in Liver Microsomes

This protocol is based on methods that measure the formation of 7α-hydroxycholesterol from endogenous cholesterol in liver microsomes.

1. Microsome Preparation

-

Homogenize liver tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors).

-

Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed spin at 100,000 x g).

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., by BCA assay).

2. Enzymatic Reaction

-

In a reaction tube, combine:

-

Liver microsomes (e.g., 0.5 mg protein).

-

Potassium phosphate buffer (pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a defined period (e.g., 20 minutes) with gentle shaking.

-

Stop the reaction by adding a solvent like ethanol (B145695) or acetonitrile.

3. Product Analysis

-

The product, 7α-hydroxycholesterol, is typically extracted using a solid-phase extraction (SPE) column.

-

The extracted product is then quantified using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, after appropriate derivatization if necessary.

-

Enzyme activity is expressed as pmol of 7α-hydroxycholesterol formed per minute per mg of microsomal protein.

Conclusion

7α-hydroxy-4-cholesten-3-one is a pivotal molecule in cholesterol homeostasis and its measurement provides significant insights into the regulation of bile acid synthesis. The concentration of 7α-C4 in peripheral circulation serves as a reliable and convenient biomarker for hepatic CYP7A1 activity, the rate-limiting step in the classical bile acid synthesis pathway. The standardized and robust LC-MS/MS methods allow for precise and accurate quantification of 7α-C4 in various biological matrices, facilitating its use in both basic research and clinical settings. This guide provides researchers and drug development professionals with the essential information to effectively utilize 7α-C4 as a biomarker in their studies across different species. Further research is warranted to establish a comprehensive database of 7α-C4 concentrations in various tissues, particularly the liver, across a wider range of species to enhance its comparative utility.

References

- 1. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levels of 7 alpha-hydroxy-4-cholesten-3-one in plasma reflect rates of bile acid synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7α-Hydroxy-4-cholesten-3-one - Wikipedia [en.wikipedia.org]

- 4. A UHPLC-MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The plasma level of 7 alpha-hydroxy-4-cholesten-3-one reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cellular Localization of 7α-Hydroxy-4-cholesten-3-one Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular machinery responsible for the synthesis of 7α-Hydroxy-4-cholesten-3-one (7-HOCA), a critical intermediate in the classic "neutral" pathway of bile acid synthesis. Understanding the precise subcellular location of this process is paramount for research into cholesterol metabolism, liver diseases, and the development of targeted therapeutics.

The Core Synthesis Pathway: An Endoplasmic Reticulum-Centric Process

The conversion of cholesterol to 7α-Hydroxy-4-cholesten-3-one is a two-step enzymatic process confined primarily to the liver.[1] Both requisite enzymes are localized to the endoplasmic reticulum (ER), establishing this organelle as the central hub for this metabolic conversion.[2][3][4][5][6]

The pathway begins with the rate-limiting step of bile acid synthesis: the hydroxylation of cholesterol at the 7-alpha position by the enzyme Cholesterol 7α-hydroxylase (CYP7A1) .[2][7][8] This reaction yields 7α-hydroxycholesterol. Subsequently, the enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) catalyzes the oxidation and isomerization of 7α-hydroxycholesterol to produce the final product, 7α-hydroxy-4-cholesten-3-one.[3][7][9]

Key Enzymes and Their Subcellular Localization

The precise localization of CYP7A1 and HSD3B7 within the hepatocyte is critical for the efficient synthesis of 7-HOCA. Both are integral membrane proteins embedded within the endoplasmic reticulum.

| Enzyme | Gene | Official Name | Subcellular Localization | Cell/Tissue Expression | Function in Pathway |

| CYP7A1 | CYP7A1 | Cholesterol 7α-hydroxylase | Endoplasmic Reticulum[1][2][8][10] | Liver (Hepatocytes)[1][11][12] | Catalyzes the rate-limiting conversion of cholesterol to 7α-hydroxycholesterol.[2][7] |

| HSD3B7 | HSD3B7 | 3β-hydroxy-Δ5-C27-steroid oxidoreductase | Endoplasmic Reticulum[3][4][5][6] | Liver (Hepatocytes)[3][4] | Catalyzes the oxidation/isomerization of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one.[3] |

While the primary site of synthesis is the liver, it is noteworthy that CYP7A1 expression can exhibit a zonal pattern within the liver lobule, with maximal expression observed in hepatocytes surrounding the central vein.[11][13]

Regulation of Synthesis

The synthesis of 7-HOCA is tightly regulated, primarily through transcriptional control of the CYP7A1 gene, the rate-limiting step in the pathway. Bile acids returning to the liver initiate a negative feedback loop. This process involves the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. Activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcriptional activity of other nuclear receptors like HNF4α and LRH-1, ultimately inhibiting CYP7A1 gene transcription.[2]

Experimental Protocols for Determining Subcellular Localization

Verifying the ER localization of CYP7A1 and HSD3B7 involves a multi-step experimental workflow. The primary methods include subcellular fractionation followed by proteomic analysis (Western Blotting or Mass Spectrometry) and in-situ visualization via immunofluorescence microscopy.

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol separates cellular components based on their size and density, enabling the enrichment of the microsomal fraction, which contains the ER.

Materials:

-

Hepatocytes or liver tissue

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Fractionation Buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA, with protease inhibitors)

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Preparation: Harvest cultured hepatocytes or finely mince fresh liver tissue. Wash the cells/tissue twice with ice-cold PBS, pelleting by centrifugation at 500 x g for 5 minutes at 4°C.[14][15]

-

Homogenization: Resuspend the cell pellet in 5-10 volumes of ice-cold fractionation buffer. Allow cells to swell on ice for 15-20 minutes.

-

Lysis: Transfer the suspension to a pre-chilled Dounce homogenizer. Lyse the cells with 10-15 slow strokes of a tight-fitting pestle. Monitor lysis using a microscope with trypan blue to ensure >90% of plasma membranes are disrupted while keeping nuclei intact.[14]

-

Nuclear Fraction Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet contains nuclei and intact cells. Carefully collect the supernatant (post-nuclear supernatant).[15][16]

-

Mitochondrial Fraction Removal: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains mitochondria. Collect the supernatant.

-

Microsomal Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.[8][15] The resulting pellet is the microsomal fraction, which is rich in ER fragments. The supernatant is the cytosolic fraction.

-

Fraction Storage: Carefully decant the cytosolic supernatant. Resuspend the microsomal pellet in an appropriate buffer for downstream analysis (e.g., RIPA buffer for Western Blotting). Store all fractions at -80°C.

Protocol 2: Protein Localization Confirmation by Western Blotting

This method uses antibodies to detect the presence of target proteins (CYP7A1, HSD3B7) and organelle-specific markers in the isolated fractions.

Materials:

-

Isolated subcellular fractions (from Protocol 1)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-CYP7A1

-

Mouse anti-HSD3B7

-

ER marker: Rabbit anti-Calnexin

-

Nuclear marker: Mouse anti-Lamin B1

-

Mitochondrial marker: Rabbit anti-COX IV

-

Cytosolic marker: Mouse anti-GAPDH

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each subcellular fraction using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The target proteins (CYP7A1, HSD3B7) should show strong enrichment in the microsomal fraction, co-localizing with the ER marker (Calnexin) and being largely absent from other fractions.[16]

Protocol 3: Protein Localization by Immunofluorescence Microscopy

This technique provides in-situ visualization of protein localization within intact cells.[17]

Materials:

-

Hepatocytes cultured on glass coverslips

-

Paraformaldehyde (PFA) 4% in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA, 5% goat serum in PBS)

-

Primary antibodies (as in Protocol 2) and an ER marker like anti-PDI

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Fixation: Wash cells on coverslips with PBS. Fix with 4% PFA for 15 minutes at room temperature.[17]

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with permeabilization buffer for 10 minutes.

-

Blocking: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature to reduce nonspecific background staining.[17]

-

Primary Antibody Incubation: Incubate the coverslips with a cocktail of primary antibodies (e.g., rabbit anti-CYP7A1 and mouse anti-PDI) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash coverslips three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with a cocktail of corresponding fluorophore-conjugated secondary antibodies in the dark for 1 hour at room temperature.

-

Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the cell nuclei.

-

Mounting and Imaging: Wash a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[17]

-

Confocal Microscopy: Visualize the slides using a confocal microscope. Co-localization of the signal from the target protein (e.g., CYP7A1, green) with the ER marker (e.g., PDI, red) will appear as yellow in the merged image, confirming ER localization.[18]

References

- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD3B7 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. HSD3B7 hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. egeneinc.com [egeneinc.com]

- 9. A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential hepatocellular zonation pattern of cholesterol 7alpha-hydroxylase (Cyp7a1) and sterol 12alpha-hydroxylase (Cyp8b1) in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological and molecular biochemical mechanisms of bile formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human cholesterol 7α-hydroxylase (CYP7A1) deficiency has a hypercholesterolemic phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gladstone.org [gladstone.org]

- 15. Subcellular fractionation protocol [abcam.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 7α-Hydroxy-4-cholesten-3-one in Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

7α-Hydroxy-4-cholesten-3-one (C4) is a crucial intermediate metabolite in the classical bile acid synthesis pathway, formed from cholesterol by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1][2] The concentration of C4 in plasma is a reliable biomarker for the activity of CYP7A1 and, consequently, the rate of bile acid synthesis.[1][2][3] Accurate quantification of C4 is vital in clinical research, particularly in studies related to liver diseases such as non-alcoholic steatohepatitis (NASH), irritable bowel syndrome (IBS), Crohn's disease, and in the development of drugs targeting bile acid metabolism.[1] This document provides detailed application notes and protocols for the quantification of C4 in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the biochemical pathway of C4 synthesis and the general workflow for its quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for C4 quantification reported in the literature.

Table 1: Linearity and Sensitivity of C4 Quantification Methods

| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Human Serum | 0.200 - 200 | 0.200 | [1] |

| Rat Plasma | 1 - 200 | 1 | [2] |

| Monkey Plasma | 0.5 - 100 | 0.5 | [2] |

| Human Serum | 0.50 - Not Specified | 0.50 | [4] |

| Human Serum | 5 - 300 | 5 | [5] |

| Human Serum | 0 - 200 | 0.04 (LOD) | [6] |

Table 2: Precision and Accuracy of C4 Quantification Methods

| Matrix | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |

| Human Serum | QC LLOQ (0.200 ng/mL) | - | 10.1 | 98.0 | [1] |

| Human Serum | QC S (0.600 ng/mL) | - | 2.6 | 99.5 | [1] |

| Human Serum | QC Low (5.90 ng/mL) | - | 2.1 | 104.5 | [1] |

| Human Serum | QC Mid (75.0 ng/mL) | - | 3.9 | 100.1 | [1] |

| Human Serum | QC High (150 ng/mL) | - | 3.3 | 99.3 | [1] |

| Human Serum | Low, Medium, High | 1.8 - 13.1 | 3.4 - 10.6 | - | [7] |

| Human Serum | Not Specified | <15 | <15 | <15 | [5] |

Experimental Protocols

This section provides detailed protocols for the key steps in the LC-MS/MS quantification of C4 in plasma.

Preparation of Standards and Quality Controls

Due to the presence of endogenous C4 in plasma, calibration standards are typically prepared in a surrogate matrix.[4] A common surrogate matrix is a synthetic serum or a protein solution that mimics the properties of plasma without containing C4.[4]

Materials:

-

7α-Hydroxy-4-cholesten-3-one (C4) analytical standard

-

7α-Hydroxy-4-cholesten-3-one-d7 (C4-d7) or other stable isotope-labeled internal standard (IS)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Surrogate matrix (e.g., steroid-free serum, 5% bovine serum albumin in phosphate-buffered saline)

Procedure:

-

Stock Solutions: Prepare a stock solution of C4 (e.g., 1 mg/mL) and C4-d7 (e.g., 0.5 mg/mL) in methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of C4 working standard solutions by serial dilution of the stock solution with methanol/water (1:1, v/v) to cover the desired calibration range (e.g., 100 to 6000 ng/mL).[5]

-

Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 1 µg/mL C4-d7) by diluting the stock solution.[5]

-

Calibration Standards: Prepare calibration standards by spiking the surrogate matrix with the C4 working standard solutions to achieve the final desired concentrations.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix in the same manner as the calibration standards.

Sample Preparation

Several methods can be employed for the extraction of C4 from plasma, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.

This is a simple and rapid method suitable for high-throughput analysis.[2][4]

Materials:

-

Plasma samples, calibration standards, and QC samples

-

Internal standard working solution (from section 1)

-

Acetonitrile (ice-cold) containing 2% formic acid[4] or 1M HCl[1]

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add a specific volume of the internal standard working solution to each tube.

-

Add 400 µL of ice-cold acetonitrile with acid to each tube for protein precipitation.[1]

-

Vortex the tubes for 30 seconds to 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LLE can provide a cleaner extract compared to protein precipitation.

Materials:

-

Plasma samples, calibration standards, and QC samples

-

Internal standard working solution

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., 50:50 methanol:water)

Procedure:

-

To 100 µL of plasma, add the internal standard.

-

Add 1 mL of the extraction solvent.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the reconstitution solvent.

SPE offers a high degree of selectivity and can effectively remove interfering substances.

Materials:

-

Plasma samples, calibration standards, and QC samples

-

Internal standard working solution

-

SPE cartridges (e.g., Oasis PRiME HLB)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., water/methanol mixture)

-

Elution solvent (e.g., acetonitrile or methanol)

-

SPE manifold

Procedure:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample (plasma diluted with a weak solvent).

-

Wash the cartridge with 1 mL of the wash solvent to remove interferences.

-

Elute C4 and the internal standard with 1 mL of the elution solvent.

-

Evaporate the eluate and reconstitute as in the LLE protocol.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of C4.

Table 3: Typical LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| UPLC System | Waters ACQUITY UPLC I-Class or equivalent[1] |

| Column | Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm[1] |

| Mobile Phase A | Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 - 50 °C |

| Gradient Elution (Example) | |

| 0.0 - 1.0 min | 30% B |

| 1.0 - 5.0 min | 30% to 95% B |

| 5.0 - 6.0 min | 95% B |

| 6.1 - 7.0 min | 30% B |

| Mass Spectrometry | |

| Mass Spectrometer | Sciex Triple Quad or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition C4 | e.g., m/z 401.3 -> 383.3 |

| MRM Transition C4-d7 | e.g., m/z 408.3 -> 390.3 |

| Ion Source Temperature | 500 - 600 °C |

| Collision Gas | Argon |

Diagrams

References

- 1. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]